N-(6-(Ethylenedioxy)hexyl)biotinamide

Description

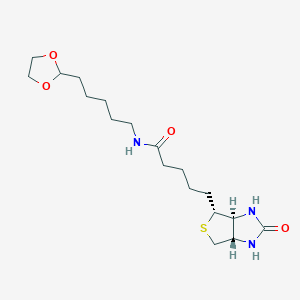

N-(6-(Ethylenedioxy)hexyl)biotinamide is a biotin derivative characterized by a hexyl chain modified with an ethylenedioxy group (a 1,4-dioxane ring) at the sixth carbon, linking it to the biotinamide moiety. This structural feature confers unique physicochemical properties, including enhanced stability under reducing conditions and improved solubility in polar solvents compared to non-functionalized alkyl spacers. The compound is primarily utilized in bioconjugation, affinity tagging, and targeted drug delivery systems due to biotin’s high affinity for streptavidin/avidin proteins. The ethylenedioxy group acts as a rigid, non-cleavable linker, making it advantageous for applications requiring long-term stability .

Properties

CAS No. |

124884-03-3 |

|---|---|

Molecular Formula |

C18H31N3O4S |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[5-(1,3-dioxolan-2-yl)pentyl]pentanamide |

InChI |

InChI=1S/C18H31N3O4S/c22-15(19-9-5-1-2-8-16-24-10-11-25-16)7-4-3-6-14-17-13(12-26-14)20-18(23)21-17/h13-14,16-17H,1-12H2,(H,19,22)(H2,20,21,23)/t13-,14-,17+/m1/s1 |

InChI Key |

FDDGUWPTEKXVBG-CPUCHLNUSA-N |

SMILES |

C1COC(O1)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Isomeric SMILES |

C1COC(O1)CCCCCNC(=O)CCCC[C@@H]2[C@@H]3[C@@H](CS2)NC(=O)N3 |

Canonical SMILES |

C1COC(O1)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Synonyms |

N-(6-(ethylenedioxy)hexyl)biotinamide N-EDHBA |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of N-(6-(Ethylenedioxy)hexyl)biotinamide with structurally related biotin derivatives:

Table 1: Key Properties of Biotin Derivatives

Key Findings from Research

Stability: The ethylenedioxy linker in this compound provides superior resistance to reducing agents (e.g., DTT) compared to disulfide-containing Biotin-HPDP, which is cleaved under such conditions . Unlike amine-terminated derivatives (e.g., N-(5-Aminopentyl)biotinamide), the ethylenedioxy group avoids pH-dependent reactivity, ensuring consistent performance across a broader pH range .

Solubility :

- PEGylated biotins (e.g., MPEG-Biotin) exhibit higher aqueous solubility due to the hydrophilic PEG spacer, whereas the ethylenedioxy linker offers moderate polarity, balancing solubility and rigidity .

Conjugation Efficiency :

- Biotin-HPDP’s disulfide bond enables reversible conjugation, ideal for dynamic systems like protein labeling and release studies. In contrast, the ethylenedioxy linker is irreversible, suited for permanent immobilization .

Synthetic Complexity :

- Synthesis of ethylenedioxy-linked biotin derivatives requires specialized reagents (e.g., ethylene glycol derivatives), while amine-terminated variants are more straightforward to functionalize via standard carbodiimide chemistry .

Q & A

Q. What is the structural rationale behind incorporating the ethylenedioxyhexyl group in N-(6-(Ethylenedioxy)hexyl)biotinamide?

The ethylenedioxyhexyl spacer serves dual purposes:

- Enhanced solubility : The hydrophilic ethylenedioxy group improves aqueous solubility, similar to diamino-dioxaoctane spacers used in bis-biotin derivatives to reduce aggregation .

- Enzyme resistance : Carboxylate groups adjacent to the biotinamide moiety (as seen in analogous compounds) protect against cleavage by biotinidase, ensuring stability in biological systems .

Q. What synthetic strategies are recommended for preparing this compound?

Key steps include:

- Carbodiimide-mediated coupling : Use EDC·HCl (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with NHS (N-hydroxysuccinimide) to activate the carboxyl group of biotin for amide bond formation with the ethylenedioxyhexyl amine .

- Spacer introduction : Pre-functionalize the hexyl chain with ethylenedioxy groups via etherification before biotin conjugation .

- Purification : Employ reverse-phase HPLC or size-exclusion chromatography to isolate the product .

Q. What analytical techniques are suitable for characterizing this compound?

- LC-MS : Confirm molecular weight and purity using high-resolution mass spectrometry .

- NMR spectroscopy : Verify spacer integration and biotinamide bond formation (e.g., ¹H-NMR for ethylenedioxy protons at δ 3.5–4.0 ppm) .

- FTIR : Identify characteristic peaks (e.g., biotin’s carbonyl stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to target proteins?

- EDC/NHS ratio : Test molar ratios (e.g., 1:1 to 1:5 EDC:NHS) to maximize carboxyl activation while minimizing side reactions .

- pH control : Conduct reactions in pH 6.0–7.4 buffers (e.g., sodium acetate or PBS) to balance activation efficiency and protein stability .

- Reducing agents : Include TCEP (Tris-(2-carboxyethyl)phosphine) to prevent disulfide bond interference in thiol-containing proteins .

Q. How to address discrepancies in streptavidin-binding efficiency observed with this compound across studies?

- Spacer length analysis : Ensure the ~40 Å distance between biotin moieties (if using bis-biotin analogs) matches streptavidin’s binding pocket geometry .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) under standardized conditions .

- Biotinidase interference : Pre-treat serum samples with biotinidase inhibitors (e.g., avidin) to prevent enzymatic cleavage during assays .

Q. How to design experiments to evaluate the stability of this compound under physiological conditions?

- Serum stability assay : Incubate the compound in human serum (37°C, pH 7.4) and monitor degradation via HPLC or LC-MS at timed intervals .

- Control comparisons : Use structurally similar biotinamides (e.g., biocytin) as benchmarks to assess relative resistance to enzymatic hydrolysis .

- Functional validation : Post-incubation, test residual binding capacity to streptavidin-coated beads using UV-Vis spectroscopy .

Q. What methodologies are recommended for tracking intracellular uptake of this compound?

- Fluorescent tagging : Conjugate the compound with fluorophores (e.g., FITC) via NHS chemistry and visualize localization via confocal microscopy .

- Neuronal tracing : Adapt protocols for N-(2-aminoethyl)biotinamide hydrochloride, which is used in neuronal labeling due to its small molecular weight and membrane permeability .

- Flow cytometry : Quantify cellular uptake using streptavidin-phycoerythrin conjugates .

Data Interpretation & Contradiction Management

Q. How to resolve conflicting reports on the lipid-binding capacity of this compound?

- Liposome assays : Incorporate the compound into lipid bilayers and measure partitioning using fluorescence quenching (e.g., Nile Red) .

- Comparative studies : Contrast results with Oleic Acid-biotinamide, which has demonstrated lipid interaction via its hydrophobic tail .

- Environmental factors : Control for pH, ionic strength, and lipid composition, which can alter binding behavior .

Q. What experimental controls are critical when using this compound in protein pull-down assays?

- Biotin-blocking controls : Pre-incubate streptavidin beads with free biotin to confirm binding specificity .

- Non-target protein spiking : Add bovine serum albumin (BSA) to assess non-specific adsorption .

- Crosslinker validation : For photoactivatable derivatives, verify crosslinking efficiency via SDS-PAGE and Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.